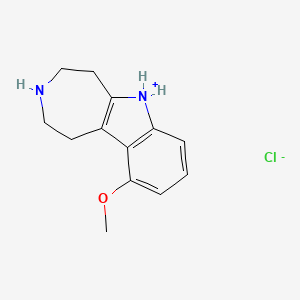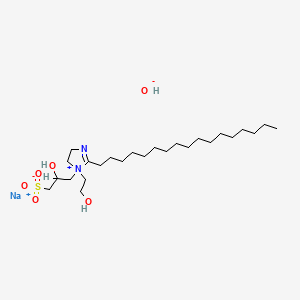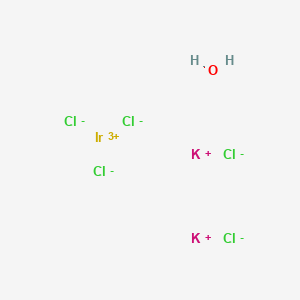
Dipotassium aquapentachloroiridate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium aquapentachloroiridate(2-) is a coordination compound with the chemical formula K2[IrCl5(H2O)]. It is a complex of iridium, a transition metal, and is known for its unique chemical properties and applications in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium aquapentachloroiridate(2-) can be synthesized through the reaction of iridium(III) chloride with potassium chloride in the presence of water. The reaction typically involves dissolving iridium(III) chloride in water, followed by the addition of potassium chloride. The mixture is then heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of dipotassium aquapentachloroiridate(2-) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium aquapentachloroiridate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where the water molecule or chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium aquapentachloroiridate(2-) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Aplicaciones Científicas De Investigación
Dipotassium aquapentachloroiridate(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dipotassium aquapentachloroiridate(2-) involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their structure and function. The specific pathways involved depend on the type of reaction and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Potassium aquapentachlororuthenate(III): Similar in structure but contains ruthenium instead of iridium.
Dipotassium aquapentachloroplatinate(2-): Contains platinum instead of iridium and has different chemical properties.
Uniqueness
Dipotassium aquapentachloroiridate(2-) is unique due to its specific coordination chemistry and the properties imparted by the iridium center.
Propiedades
Número CAS |
28235-15-6 |
|---|---|
Fórmula molecular |
Cl5H2IrK2O |
Peso molecular |
465.7 g/mol |
Nombre IUPAC |
dipotassium;iridium(3+);pentachloride;hydrate |
InChI |
InChI=1S/5ClH.Ir.2K.H2O/h5*1H;;;;1H2/q;;;;;+3;2*+1;/p-5 |
Clave InChI |
SHXXOSBLSMPKKB-UHFFFAOYSA-I |
SMILES canónico |
O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)


![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
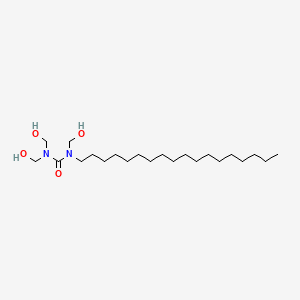
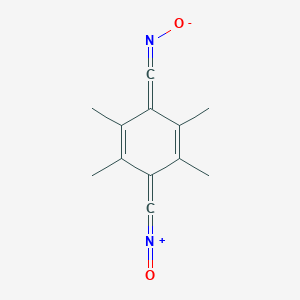
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)



